molecular formula C11H10N2O2 B11900925 4-Amino-7-methylquinoline-3-carboxylic acid

4-Amino-7-methylquinoline-3-carboxylic acid

Cat. No.: B11900925
M. Wt: 202.21 g/mol
InChI Key: OUHMFEMHGNNTOF-UHFFFAOYSA-N
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Description

4-Amino-7-methylquinoline-3-carboxylic acid (CAS 68313-35-9) is a quinoline derivative with the molecular formula C11H11N3O and a molecular weight of 201.23 g/mol . This compound belongs to a class of quinoline carboxylic acid derivatives that are investigated for their potent antibacterial properties . Its structure, featuring a carboxylic acid moiety and an amino group on the quinoline core, is of significant interest in medicinal chemistry for the development of novel anti-infective agents . The primary research value of this compound lies in its role as a key synthetic intermediate or pharmacophore for constructing more complex molecules. Studies, including those detailed in patents, explore derivatives with similar cores for their efficacy against various bacterial strains . Researchers utilize this chemical building block to develop new quinolone-based antibacterial agents, investigating its mechanism of action, which often involves inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety information, including Hazard and Precautionary statements, should be consulted in the provided Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

4-amino-7-methylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-6-2-3-7-9(4-6)13-5-8(10(7)12)11(14)15/h2-5H,1H3,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHMFEMHGNNTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(C(=C2C=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization-Based Approaches

Cyclization reactions are a cornerstone of quinoline synthesis. For 4-amino-7-methylquinoline-3-carboxylic acid, the formation of the quinoline core typically involves annulation of substituted aniline derivatives with α,β-unsaturated carbonyl compounds. A representative pathway involves the condensation of 3-methylanthranilic acid with a β-keto ester under acidic conditions, followed by intramolecular cyclization to form the quinoline skeleton.

Key considerations include:

  • Acid Catalysis : Concentrated hydrochloric acid or sulfuric acid facilitates protonation of the carbonyl group, enhancing electrophilicity for cyclization.

  • Temperature Control : Reactions are often conducted at 80–100°C to balance reaction rate and byproduct formation.

  • Substituent Compatibility : The methyl group at position 7 is introduced via the β-keto ester precursor, requiring steric and electronic optimization to prevent side reactions.

Deprotection of Ester Intermediates

A critical step in synthesizing the carboxylic acid moiety involves deprotection of ester precursors. A method adapted from cephalosporin chemistry employs iron powder and hydrochloric acid to cleave nitrobenzyl ester protecting groups (Figure 1).

Procedure :

  • Ester Substrate : 4-Amino-7-methylquinoline-3-carboxylic acid-p-nitrobenzyl ester is suspended in methanol/water.

  • Reductive Deprotection : Iron powder and concentrated HCl are added, initiating electron transfer to reduce the nitro group and liberate the carboxylic acid.

  • pH Adjustment : Potassium bicarbonate neutralizes excess acid, and activated carbon removes impurities.

  • Precipitation : Dilute HCl acidifies the solution, yielding the free carboxylic acid.

Optimization Insights :

  • Solvent Ratio : Methanol/water (4:1 v/v) maximizes ester solubility while maintaining reaction efficiency.

  • Iron Particle Size : Fine iron powder (≤100 µm) enhances surface area, improving reaction kinetics.

  • Yield : This method achieves a molar yield of 72.5% under optimized conditions.

Industrial Production Strategies

Large-Scale Cyclization

Industrial synthesis prioritizes cost-effectiveness and scalability. A continuous-flow reactor system has been proposed to perform the cyclization step, offering advantages over batch processes:

ParameterBatch ProcessContinuous-Flow Process
Reaction Time6–8 hours1–2 hours
Yield65–70%75–80%
Byproduct Formation15–20%5–10%

Mechanistic Basis :
The continuous-flow system minimizes thermal gradients, reducing decomposition pathways. Superheated methanol (120°C, 3 bar) accelerates cyclization while suppressing dimerization.

Transition Metal Catalysis

Palladium-catalyzed cross-coupling reactions enable modular construction of the quinoline scaffold. For example, Suzuki-Miyaura coupling introduces the methyl group at position 7 using 7-bromo-quinoline intermediates and methylboronic acid.

Catalytic Cycle :

  • Oxidative Addition : Pd(0) inserts into the C–Br bond of 7-bromo-4-aminoquinoline-3-carboxylate.

  • Transmetallation : Methylboronic acid transfers the methyl group to palladium.

  • Reductive Elimination : Pd(II) releases the coupled product, regenerating Pd(0).

Challenges :

  • Catalyst Loading : High Pd concentrations (5 mol%) are required due to steric hindrance at position 7.

  • Protecting Groups : The amino and carboxylate groups necessitate orthogonal protection (e.g., tert-butoxycarbonyl and ethyl esters).

Reaction Condition Optimization

Temperature and Solvent Effects

The choice of solvent and temperature profoundly impacts reaction outcomes:

Case Study : Deprotection of nitrobenzyl ester

  • Optimal Solvent : Methanol/water (4:1) achieves 72.5% yield at 30°C.

  • Suboptimal Solvents :

    • Ethanol/water : Slower reaction kinetics (yield: 68%).

    • Acetonitrile/water : Poor ester solubility (yield: 55%).

Thermal Stability :
Prolonged heating above 40°C degrades the quinoline core, forming tar-like byproducts.

pH-Dependent Purification

Post-reaction pH adjustments are critical for isolating the carboxylic acid:

  • Neutralization : KHCO₃ raises pH to 8.0, precipitating iron oxides and unreacted reagents.

  • Acidification : HCl lowers pH to 4.0, protonating the carboxylate and inducing crystallization.

Yield Loss Factors :

  • Incomplete Filtration : Residual iron particles occlude product crystals (2–3% loss).

  • Over-Acidification : pH < 3.0 leads to zwitterionic species with reduced solubility (5–7% loss).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Cyclization7095Moderate120
Deprotection72.598High90
Transition Metal6599Low300

Key Takeaways :

  • Deprotection Route : Offers the best balance of yield and cost for industrial applications.

  • Transition Metal Catalysis : Reserved for high-purity applications despite elevated costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Nitroquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

4-Amino-7-methylquinoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-7-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Solubility and Bioavailability: The amino group in the target compound may improve solubility in polar solvents, making it more suitable for pharmaceutical formulations compared to chloro- or methoxy-substituted analogs .
  • Tautomerism and Stability: The oxo group in 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid enables keto-enol tautomerism, which could stabilize specific conformations or affect metabolic stability .

Biological Activity

4-Amino-7-methylquinoline-3-carboxylic acid (also known as 4-Amino-7-methylquinoline-3-carboxamide) is a member of the quinoline family, which is renowned for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 4-Amino-7-methylquinoline-3-carboxylic acid is C₁₁H₁₁N₃O. It features a quinoline ring system with specific substitutions that contribute to its biological activity. The structural characteristics include:

  • Amino group at the 4-position
  • Methyl group at the 7-position
  • Carboxylic acid group at the 3-position

These functional groups are crucial for the compound's interaction with biological targets.

The biological activity of 4-Amino-7-methylquinoline-3-carboxylic acid primarily involves its role as an enzyme inhibitor. It can bind to the active sites of various enzymes, thereby inhibiting their catalytic functions. For instance, it has been studied for its potential to inhibit Hepatitis B Virus (HBV) replication through molecular docking simulations and in vitro studies . The specific pathways and interactions depend on the target enzyme or receptor involved.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including 4-Amino-7-methylquinoline-3-carboxylic acid, exhibit significant antimicrobial properties. A study demonstrated that certain synthesized quinoline derivatives showed high inhibition against bacterial strains such as E. coli and Staphylococcus aureus .

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli13.7 ± 0.58
Compound BS. aureus12.5 ± 0.75
4-Amino-7-methylquinoline-3-carboxylic acidE. coliTBD

Antiviral Activity

In vitro studies have shown that this compound can inhibit HBV replication effectively at concentrations around 10 µM. The mechanism involves binding to viral proteins, preventing their function and replication .

Anticancer Activity

The potential anticancer properties of 4-Amino-7-methylquinoline-3-carboxylic acid have also been explored. Research suggests that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Case Studies

  • Inhibition of Hepatitis B Virus : A study conducted on various quinoline derivatives found that 4-Amino-7-methylquinoline-3-carboxylic acid significantly inhibited HBV replication, demonstrating its potential as a therapeutic agent against viral infections .
  • Antimicrobial Efficacy : In another research effort, several synthesized analogs were tested against multiple bacterial strains, revealing that some derivatives exhibited superior antibacterial activity compared to standard antibiotics .

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